molecular formula C23H22N2O4 B11655521 ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate CAS No. 1164552-13-9

ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate

Katalognummer: B11655521
CAS-Nummer: 1164552-13-9
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: OTRCWLKKIFZUPH-SAPNQHFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE is a complex organic compound with a unique structure that includes an indole moiety, a cyano group, and a methoxyphenoxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a cyanoacrylate ester under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The cyano group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE is unique due to its combination of an indole moiety, a cyano group, and a methoxyphenoxyethyl group. This unique structure contributes to its diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

1164552-13-9

Molekularformel

C23H22N2O4

Molekulargewicht

390.4 g/mol

IUPAC-Name

ethyl (E)-2-cyano-3-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]prop-2-enoate

InChI

InChI=1S/C23H22N2O4/c1-3-28-23(26)17(15-24)14-18-16-25(22-7-5-4-6-21(18)22)12-13-29-20-10-8-19(27-2)9-11-20/h4-11,14,16H,3,12-13H2,1-2H3/b17-14+

InChI-Schlüssel

OTRCWLKKIFZUPH-SAPNQHFASA-N

Isomerische SMILES

CCOC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)OC)/C#N

Kanonische SMILES

CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)OC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.